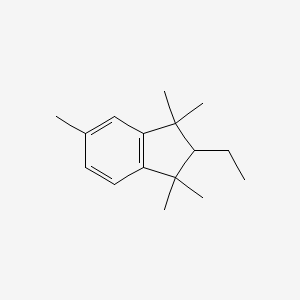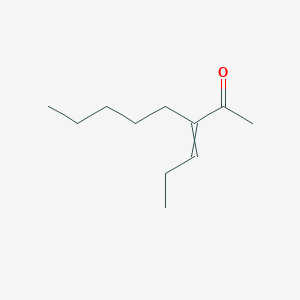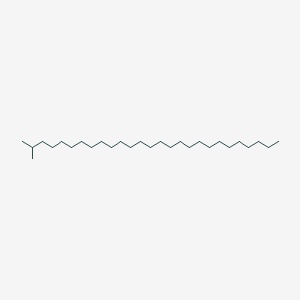![molecular formula C5H7ClN6 B14467209 pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride CAS No. 71680-62-1](/img/structure/B14467209.png)
pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its fused ring structure, which includes both pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating in solvents such as ethanol or under acid/base catalysis .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine may involve multistep synthesis processes, including microwave-assisted reactions and solid-phase synthesis. These methods aim to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a][1,3,5]triazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with diverse chemical properties .
Biology
In biological research, this compound has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor.
Medicine
In medicine, pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine derivatives have shown promise as anticancer agents. Their ability to inhibit CDKs makes them potential candidates for the development of new cancer treatments .
Industry
In industry, this compound is used in the development of fluorescent probes and sensors. Its unique photophysical properties make it suitable for applications in materials science and bioimaging .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This mechanism is particularly relevant in the context of cancer therapy, where uncontrolled cell growth is a hallmark of the disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine include:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and have applications in materials science and biology.
Imidazo[2,1-f][1,2,4]triazines: These compounds are also studied for their potential as CDK inhibitors and anticancer agents.
2-benzylamino-s-triazines: These compounds are known for their chemotherapeutic potential and antiangiogenic properties.
Uniqueness
What sets pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine apart from these similar compounds is its specific combination of nitrogen atoms within the fused ring system.
Properties
CAS No. |
71680-62-1 |
|---|---|
Molecular Formula |
C5H7ClN6 |
Molecular Weight |
186.60 g/mol |
IUPAC Name |
pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C5H6N6.ClH/c6-4-9-3-1-2-8-11(3)5(7)10-4;/h1-2H,(H4,6,7,9,10);1H |
InChI Key |
MKTOVWGLPMUIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(N=C(N2N=C1)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)






![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)



![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
